![molecular formula C6H13LiSi B14427591 Lithium, [1-(trimethylsilyl)cyclopropyl]- CAS No. 81236-69-3](/img/structure/B14427591.png)
Lithium, [1-(trimethylsilyl)cyclopropyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [1-(trimethylsilyl)cyclopropyl]- is an organolithium compound that features a cyclopropyl ring substituted with a trimethylsilyl group. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical synthesis applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [1-(trimethylsilyl)cyclopropyl]- typically involves the reaction of 1-(trimethylsilyl)cyclopropyl chloride with lithium metal. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
1-(trimethylsilyl)cyclopropyl chloride+Li→Lithium, [1-(trimethylsilyl)cyclopropyl]-+LiCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Lithium, [1-(trimethylsilyl)cyclopropyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Addition Reactions: The compound can participate in addition reactions with multiple bonds, such as alkenes and alkynes.
Deprotonation Reactions: It acts as a strong base and can deprotonate weak acids.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and carbonyl compounds.
Solvents: Tetrahydrofuran (THF), diethyl ether, and hexane.
Conditions: Reactions are typically carried out at low temperatures under an inert atmosphere to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions depend on the specific electrophile used. For example, reacting with an alkyl halide can yield a substituted cyclopropane, while reaction with a carbonyl compound can form an alcohol.
科学研究应用
Lithium, [1-(trimethylsilyl)cyclopropyl]- is utilized in various scientific research applications:
Biology: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which Lithium, [1-(trimethylsilyl)cyclopropyl]- exerts its effects involves the nucleophilic attack of the lithium atom on electrophilic centers. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The cyclopropyl ring adds strain, making the compound more reactive in certain reactions.
相似化合物的比较
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different structural features.
Lithium cyclopropylamide: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Lithium trimethylsilylacetylide: Contains a trimethylsilyl group but features an acetylide moiety instead of a cyclopropyl ring.
Uniqueness
Lithium, [1-(trimethylsilyl)cyclopropyl]- is unique due to the combination of the cyclopropyl ring and the trimethylsilyl group. This combination imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications that other compounds cannot achieve.
属性
CAS 编号 |
81236-69-3 |
|---|---|
分子式 |
C6H13LiSi |
分子量 |
120.2 g/mol |
IUPAC 名称 |
lithium;cyclopropyl(trimethyl)silane |
InChI |
InChI=1S/C6H13Si.Li/c1-7(2,3)6-4-5-6;/h4-5H2,1-3H3;/q-1;+1 |
InChI 键 |
MDNYQKRNGHBTJV-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)[C-]1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


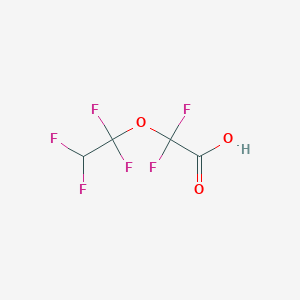
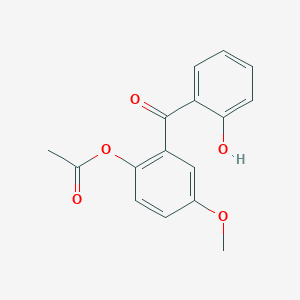
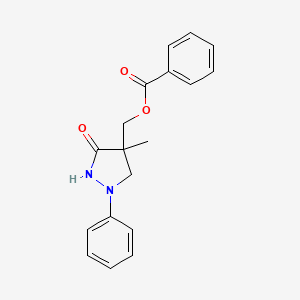
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)

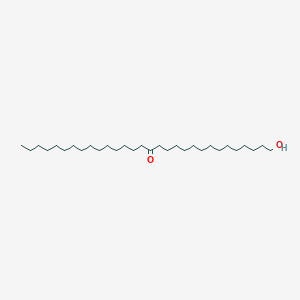

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
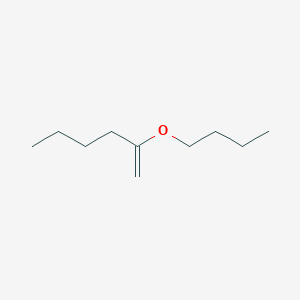
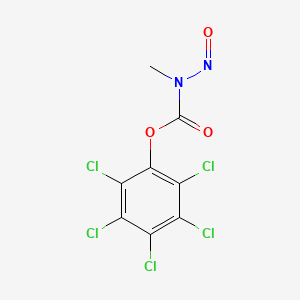
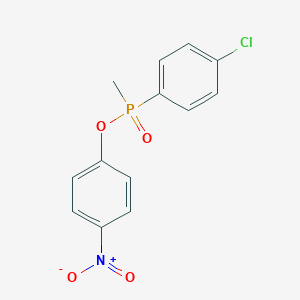
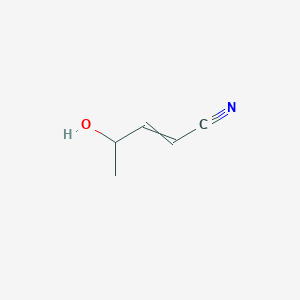

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
